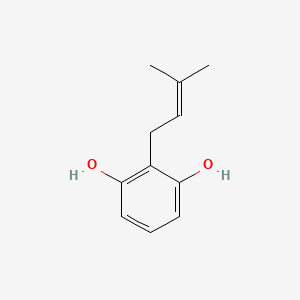
2-(3-Methylbut-2-enyl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methylbut-2-en-1-yl)benzene-1,3-diol is an organic compound with the molecular formula C11H14O2 It is a derivative of benzene, featuring a hydroxyl group at positions 1 and 3, and a 3-methylbut-2-en-1-yl group at position 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbut-2-en-1-yl)benzene-1,3-diol typically involves the alkylation of resorcinol (benzene-1,3-diol) with 3-methylbut-2-en-1-yl halide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like distillation and recrystallization are used to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(3-methylbut-2-en-1-yl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Formation of 2-(3-methylbut-2-en-1-yl)benzene-1,3-quinone.
Reduction: Formation of 2-(3-methylbut-2-en-1-yl)benzene-1,3-dihydrodiol.
Substitution: Formation of halogenated or nitrated derivatives of the compound.
科学的研究の応用
2-(3-methylbut-2-en-1-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and its role in biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(3-methylbut-2-en-1-yl)benzene-1,3-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. Additionally, it can modulate enzyme activity and signal transduction pathways, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(3-methylbut-2-en-1-yl)phenol
- 2-(3-methylbut-2-en-1-yl)benzene-1,4-diol
- 2-(3-methylbut-2-en-1-yl)benzene-1,2-diol
Uniqueness
2-(3-methylbut-2-en-1-yl)benzene-1,3-diol is unique due to the specific positioning of the hydroxyl groups on the benzene ring, which imparts distinct chemical and biological properties. This structural arrangement allows for unique interactions with molecular targets and contributes to its diverse applications in research and industry.
特性
分子式 |
C11H14O2 |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C11H14O2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-6,12-13H,7H2,1-2H3 |
InChIキー |
HSBIHISMDNUECF-UHFFFAOYSA-N |
正規SMILES |
CC(=CCC1=C(C=CC=C1O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9,10-Anthracenedione, 1-amino-2-bromo-4,8-dihydroxy-5-[(phenylmethyl)amino]-](/img/structure/B15249934.png)
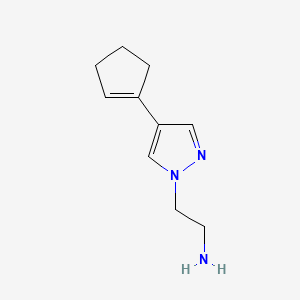
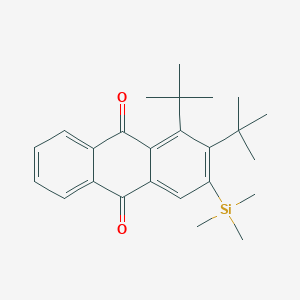
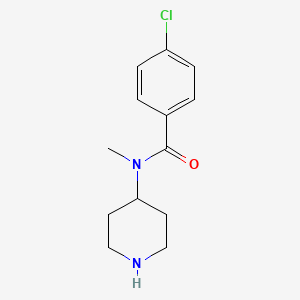
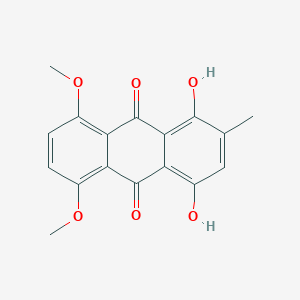
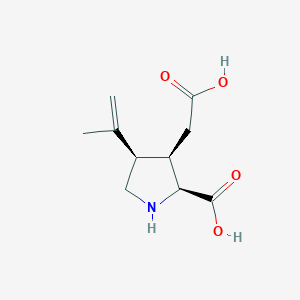
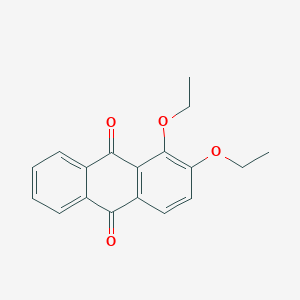
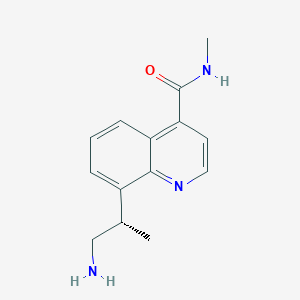

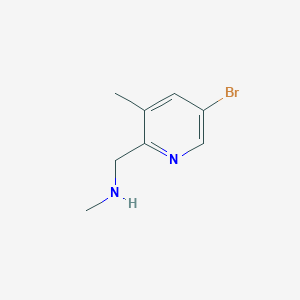
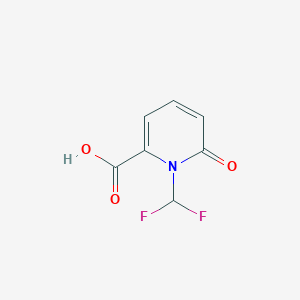
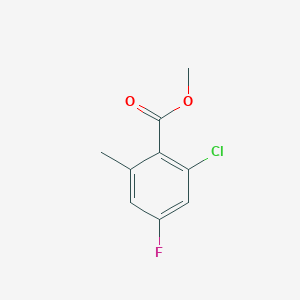
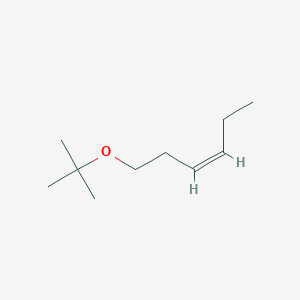
![2-({4-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]phenyl}sulfanyl)acetamide](/img/structure/B15250012.png)
